N-(4-methyl-2-pyridinyl)benzamide
Description
Classical Amidation Approaches for N-(4-methyl-2-pyridinyl)benzamide Formation
Classical amidation methods remain a fundamental approach for the synthesis of this compound. These methods typically involve the reaction of a carboxylic acid derivative with an amine.
One of the most common classical routes is the acylation of 2-amino-4-methylpyridine (B118599) with an activated benzoic acid derivative, such as benzoyl chloride. This reaction, often performed in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct, is an example of the Schotten-Baumann reaction. The process involves the nucleophilic attack of the exocyclic amino group of 2-amino-4-methylpyridine on the electrophilic carbonyl carbon of benzoyl chloride.
Alternatively, benzoic acid can be activated using various coupling agents. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), convert the carboxylic acid into a more reactive intermediate. This intermediate is then susceptible to attack by the amine, forming the desired amide bond under milder conditions than the acyl chloride method.
Catalytic Strategies in Benzamide (B126) Synthesis
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of this compound and related structures has benefited significantly from these advancements, particularly in the realms of transition metal catalysis and Metal-Organic Frameworks (MOFs).
Transition metals, especially palladium, are versatile catalysts for forming C-N bonds. One notable method is the palladium-catalyzed denitrogenative carbonylation of 1,2,3-benzotriazin-4(3H)-ones with carbon monoxide. acs.org This process enables a one-step synthesis of N-substituted phthalimides and can be adapted for benzamides. acs.org Research has shown that pyridyl-containing substrates are generally well-tolerated in these types of palladium-catalyzed reactions. acs.org
Another advanced strategy involves the rhodium(III)-catalyzed ortho C-H amidation, which allows for the direct formation of an amide bond at a specific position on an aromatic ring. acs.orgmdpi.com These methods offer high atom economy and can provide access to complex benzamide structures that might be challenging to synthesize via classical routes. acs.orgmdpi.com
Metal-Organic Frameworks (MOFs) have emerged as highly effective heterogeneous catalysts for a range of organic transformations, including amidation. Their porous structure and tunable active sites offer significant advantages.
A notable synthesis of this compound utilizes a bimetallic Fe₂Ni-BDC MOF (where BDC is 1,4-benzenedicarboxylate). researchgate.net In this method, the reaction between 4-methyl-2-aminopyridine and trans-β-nitrostyrene in dichloromethane (B109758) at 80°C for 24 hours yields N-(4-methylpyridin-2-yl)benzamide. researchgate.net The presence of the methyl substituent on the pyridine ring was found to slightly reduce the yield compared to the unsubstituted analogue. researchgate.net A key benefit of this MOF catalyst is its reusability without a significant loss of activity. researchgate.net
Similarly, bimetallic Co/Fe-MOFs have been employed for the oxidative amidation between 2-aminopyridine (B139424) and benzaldehyde, demonstrating the broader applicability of MOFs in synthesizing N-pyridinylamides. google.com
Table 1: MOF-Catalyzed Synthesis of N-Pyridinyl Benzamides
| Catalyst | Amine Reactant | Second Reactant | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Fe₂Ni-BDC | 2-Aminopyridine | trans-β-Nitrostyrene | N-(pyridin-2-yl)benzamide | 82% | researchgate.net |
| Fe₂Ni-BDC | 4-Methyl-2-aminopyridine | trans-β-Nitrostyrene | N-(4-methylpyridin-2-yl)benzamide | 78% | researchgate.net |
| Co/Fe-MOF | 2-Aminopyridine | Benzaldehyde | N-pyridinylamides | - | google.com |
Regioselective Control in the Synthesis of Substituted Pyridinyl Benzamides
The structure of 2-amino-4-methylpyridine presents a challenge in regioselectivity, as it possesses two potentially nucleophilic nitrogen atoms: the exocyclic primary amine (-NH₂) and the endocyclic pyridine ring nitrogen. For the synthesis of this compound, acylation must occur selectively at the amino group.
In classical acylation reactions, such as those using benzoyl chloride, the desired regioselectivity is generally achieved due to the significantly higher nucleophilicity of the exocyclic amino group compared to the sp²-hybridized ring nitrogen. The lone pair of the amino group is more available for nucleophilic attack.
However, in more complex multi-component reactions or under certain catalytic conditions, controlling regioselectivity is a critical consideration. The development of synthetic protocols that precisely control the reaction site is essential for producing the correct isomer and avoiding unwanted byproducts. acs.orgnih.gov The reaction mechanism often dictates the outcome, and ensuring conditions that favor amidation over pyridine N-acylation is paramount for a successful synthesis. nih.gov
Derivatization from Precursor Compounds and Scaffold Modification
The this compound scaffold can be accessed through the modification of precursor compounds or can itself be derivatized to create a library of related molecules.
One approach involves synthesizing a highly substituted pyridine ring first, which is then subjected to an amidation reaction. For instance, methods exist for preparing substituted pyridine motifs from 1,4-oxazin-2-one precursors, which can then be converted into the corresponding aminopyridine needed for the final benzamide synthesis.
Alternatively, the core this compound molecule can serve as a scaffold for further functionalization. Various synthetic transformations can be applied to modify the structure. For example, catalytic methods allow for C-H activation and subsequent arylation or amidation at other positions on the benzamide aromatic ring. acs.orgmdpi.com The amide bond itself can also be a site for modification; for instance, acid-promoted hydrolysis can cleave the amide to regenerate the constituent amine and carboxylic acid, while reduction of the carbonyl group can yield the corresponding amine. acs.orgmdpi.com These derivatization strategies are crucial for exploring the structure-activity relationships of this class of compounds.
Structure
3D Structure
Properties
IUPAC Name |
N-(4-methylpyridin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-10-7-8-14-12(9-10)15-13(16)11-5-3-2-4-6-11/h2-9H,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJNCQDFJNTQCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Chemical Profile of N 4 Methyl 2 Pyridinyl Benzamide
Physicochemical Properties
The fundamental properties of this compound are derived from its molecular structure. While detailed experimental data for this specific compound is not broadly published, its properties can be predicted based on standard chemical principles and data from closely related analogues. A related compound, 4-methyl-N-(4-methyl-pyridin-2-yl)-benzamide, has a reported molecular weight of 226.28 g/mol . sigmaaldrich.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂N₂O |
| Molecular Weight | 212.25 g/mol |
| IUPAC Name | N-(4-methylpyridin-2-yl)benzamide |
| CAS Number | 19856-37-6 |
Note: Data is calculated based on the chemical structure.
Synthesis
The synthesis of this compound and its derivatives is achievable through standard amidation reactions. A common and direct method involves the coupling of 2-amino-4-methylpyridine (B118599) with a benzoyl derivative.
A general synthetic route involves the reaction of 2-amino-4-methylpyridine with benzoyl chloride in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid byproduct. researchgate.net Research on related derivatives has utilized solvents like dichloromethane (B109758) with catalysts such as 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net
Scheme 1: General Synthesis of N-(4-methylpyridin-2-yl)benzamide
A representative reaction scheme for the synthesis of N-(4-methylpyridin-2-yl)benzamide derivatives involves reacting an appropriate amine with a benzoyl derivative. researchgate.net
Research Findings
Academic inquiry into this compound has often been in the context of its being a parent compound for more complex derivatives. Research into a series of N-(2- and 3-pyridinyl)benzamide derivatives has explored their potential as inhibitors of quorum sensing in the bacterium Pseudomonas aeruginosa. researchgate.net In such studies, the core structure of pyridinyl benzamide is systematically modified to investigate how different substituents affect biological activity. While the primary focus may be on the derivatives, the synthesis of the parent compound, this compound, serves as a crucial reference point and building block for these investigations.
Advanced Spectroscopic and Crystallographic Structural Elucidation
Single Crystal X-ray Diffraction Studies of N-(4-methyl-2-pyridinyl)benzamide and Analogues
While specific crystallographic data for this compound is not publicly available, extensive studies on its close structural analogues provide a robust framework for understanding its likely solid-state characteristics. These analogues, which share the core N-pyridinylbenzamide scaffold, allow for a detailed exploration of molecular geometry and intermolecular packing forces.
The conformation of N-pyridinylbenzamide derivatives is largely defined by the relative orientation of the pyridine (B92270) and benzene (B151609) rings, as described by the dihedral angle between their mean planes. In analogues, this angle shows significant variability, indicating conformational flexibility that is influenced by the substitution pattern on the rings. For instance, in the thiourea (B124793) analogue, 4-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide, the dihedral angle between the benzene and pyridine rings is 26.86 (9)°. chemicalbook.com In another case, N-(4-methoxyphenyl)picolinamide, the dihedral angle between the pyridine and benzene rings is a mere 14.25 (5)°. nih.gov Conversely, a much larger twist of 63.07 (7)° is observed in N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, where a pyrimidine (B1678525) ring replaces the pyridine. sigmaaldrich.com
The central amide linkage is a key structural feature. In N-(4-methoxyphenyl)picolinamide, the torsion angles defining the orientation of the amide group (N1—C5—C6—N2 and C6—N2—C7—C8) are 3.1 (4)° and 12.7 (6)°, respectively, indicating a relatively planar arrangement. nih.gov In salts of a related isomer, 4-[(benzylamino)carbonyl]-1-methylpyridinium, the carbamide group and the pyridine ring can be nearly coplanar or slightly non-coplanar, with torsion angles around -1.4° to -13.3°. mdpi.com
Bond lengths within the amide and thiourea moieties of these analogues often exhibit partial double-bond character due to resonance, resulting in C–N bond lengths that are shorter than a typical single C–N bond. chemicalbook.com
Table 1: Selected Geometrical Parameters in Analogues of this compound
| Compound | Dihedral Angle (Benzene/Pyridine) | Key Torsion Angles | Reference |
| 4-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide | 26.86 (9)° | Not specified | chemicalbook.com |
| N-(4-methoxyphenyl)picolinamide | 14.25 (5)° | N1—C5—C6—N2: 3.1 (4)°C6—N2—C7—C8: 12.7 (6)° | nih.gov |
| 4-[(benzylamino)carbonyl]-1-methylpyridinium bromide | Not applicable | C5—C4—C7—O1: -1.4 (16)° | mdpi.com |
| N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide | 63.07 (7)° | C7—N1—S1—C1: 79.0 (2)° | sigmaaldrich.com |
Note: Data is for structural analogues. The geometry of this compound may vary.
Intramolecular hydrogen bonds are critical in stabilizing the molecular conformation of N-pyridinylbenzamides. A frequently observed interaction is the formation of a six-membered pseudo-ring, denoted as an S(6) ring motif, via an N–H⋯O hydrogen bond between the amide proton and the carbonyl oxygen.
Table 2: Intramolecular Interactions in Analogues of this compound
| Compound | Interaction Type | Ring Motif | Reference |
| 4-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide | N–H⋯O | S(6) | chemicalbook.com |
| 4-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide | C–H⋯S | S(6) | chemicalbook.com |
| N-(4-methoxyphenyl)picolinamide | Two intramolecular H-bonds | Not specified | nih.gov |
Note: Data is for structural analogues.
The way individual molecules of this compound and its analogues pack in the crystal is directed by a combination of strong and weak intermolecular forces. These interactions dictate the final supramolecular architecture.
In the solid state, the amide N-H group is a potent hydrogen-bond donor, while the pyridinyl nitrogen atom is a competent acceptor. This combination frequently leads to the formation of intermolecular N–H⋯N hydrogen bonds, linking molecules into chains or more complex networks. For instance, in the crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, adjacent molecular chains are connected by N–H⋯N interactions, contributing to a three-dimensional network. sigmaaldrich.com
In the thiourea analogue, intermolecular N–H⋯S hydrogen bonds are the dominant interaction. Molecules form inversion dimers through pairs of N–H⋯S bonds, creating a classic R²₂(8) ring motif. chemicalbook.com This demonstrates how replacing the carbonyl oxygen with sulfur can redirect the primary hydrogen bonding pathway.
The presence of two aromatic rings (benzene and pyridine) in the molecular structure of this compound suggests the potential for π-π stacking interactions. sigmaaldrich.com These interactions arise from the attractive, noncovalent forces between aromatic rings. In N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, π-π interactions between the phenyl and pyrimidine rings of adjacent molecules result in the formation of molecular chains. sigmaaldrich.com However, π-π stacking is not a universal feature in this class of compounds. For example, in the crystalline salts of 4-[(benzylamino)carbonyl]-1-methylpyridinium, no such interactions are observed, highlighting that crystal packing is a delicate balance of multiple competing forces. mdpi.com The stability and geometry of π-π stacking are influenced by factors such as dispersion forces and electrostatic interactions. nist.gov
Table 3: Intermolecular Interactions in Analogues of this compound
| Compound | Interaction Type | Supramolecular Motif | Reference |
| 4-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide | N–H⋯S | Inversion dimers with R²₂(8) loops | chemicalbook.com |
| N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide | N–H⋯N | Links molecular chains | sigmaaldrich.com |
| N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide | π-π stacking | Forms molecular chains | sigmaaldrich.com |
| N-(4-methoxyphenyl)picolinamide | C–H⋯π | Contributes to crystal cohesion | nih.gov |
| 4-[(benzylamino)carbonyl]-1-methylpyridinium salts | None | No π-π stacking observed | mdpi.com |
Note: Data is for structural analogues.
Crystal Packing Analysis and Polymorphism Investigations
A single-crystal X-ray diffraction study would be the definitive method to determine the solid-state structure of this compound. Such an analysis would reveal precise bond lengths, bond angles, and torsion angles.
The crystal packing analysis would focus on the intermolecular interactions that govern the formation of the crystal lattice. Key interactions would likely include hydrogen bonds, potentially between the amide N-H group and the pyridinyl nitrogen atom of an adjacent molecule, or the amide carbonyl oxygen. Pi-stacking interactions between the phenyl and pyridinyl rings are also a common feature in the crystal packing of such aromatic compounds.
Polymorphism investigations would explore whether the compound can exist in more than one crystalline form. Different polymorphs can exhibit distinct physical properties, and their study is crucial in fields like materials science. This would typically involve crystallizing the compound under various conditions (e.g., different solvents, temperatures) and analyzing the resulting crystals.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1H-NMR, 13C-NMR)
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution.
¹H-NMR Spectroscopy : The proton NMR spectrum would confirm the number of chemically distinct protons and their immediate electronic environment. The spectrum would be expected to show distinct signals for the methyl group protons (a singlet), and a series of doublets and triplets in the aromatic region corresponding to the protons on the benzoyl and pyridinyl rings. The amide proton would likely appear as a broad singlet.
¹³C-NMR Spectroscopy : The carbon-13 NMR spectrum would provide information on the number of non-equivalent carbon atoms. Characteristic signals would include the methyl carbon, the carbons of the two aromatic rings, and a signal for the carbonyl carbon of the amide group, typically found in the 160-180 ppm range.
A hypothetical data table for the expected NMR shifts is presented below.
| ¹H-NMR Data | | ¹³C-NMR Data | | :--- | :--- | :--- | :--- | | Chemical Shift (ppm) | Multiplicity | Assignment | Chemical Shift (ppm) | Assignment | | ~ 2.4 | s | -CH₃ | ~ 21 | -CH₃ | | ~ 7.0 - 8.5 | m | Aromatic-H | ~ 115 - 155 | Aromatic-C | | ~ 9.0 - 10.0 | br s | N-H | ~ 165 | C=O |
Note: This table is a hypothetical representation of expected NMR data for this compound and is not based on published experimental results.
Vibrational Spectroscopy (e.g., Fourier Transform Infrared (FTIR) and Raman Spectroscopy)
FTIR Spectroscopy : The FTIR spectrum would be expected to show characteristic absorption bands. A prominent band for the N-H stretching vibration would appear around 3300 cm⁻¹. The C=O (amide I) stretching vibration would be visible as a strong band around 1650 cm⁻¹. The N-H bending (amide II) vibration typically appears around 1550 cm⁻¹. C-H stretching vibrations from the aromatic rings and methyl group would be observed around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively.
| Vibrational Spectroscopy Data (FTIR) | | :--- | :--- | | Wavenumber (cm⁻¹) | Assignment | | ~ 3300 | N-H Stretch | | ~ 3100 - 3000 | Aromatic C-H Stretch | | ~ 1650 | C=O Stretch (Amide I) | | ~ 1550 | N-H Bend (Amide II) | | ~ 1600, 1450 | Aromatic C=C Stretch |
Note: This table is a hypothetical representation of expected FTIR data for this compound and is not based on published experimental results.
Electronic Spectroscopy (e.g., Ultraviolet-Visible (UV-Vis) Spectroscopy)
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For this compound, absorption bands in the UV region would be expected due to π → π* transitions within the benzoyl and pyridinyl aromatic systems. The conjugation between the rings and the amide group would influence the position and intensity of these absorption maxima.
Computational and Theoretical Chemical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, DFT can determine the electron distribution and energy of a molecule, forming the basis for analyzing its structure and reactivity. These calculations are typically performed using specific basis sets, such as 6-31G(d,p) or 6-311++G(d,p), which describe the atomic orbitals involved. researchgate.netresearchgate.net
Frontier Molecular Orbitals (HOMO-LUMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of electronic structure analysis. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more easily polarized and thus more chemically reactive. For N-(4-methyl-2-pyridinyl)benzamide, a DFT calculation would precisely determine these energy levels and the resulting gap, offering a quantitative measure of its reactivity.
Molecular Electrostatic Potential (MEP) Mapping: An MEP map illustrates the charge distribution across a molecule's surface, providing a visual guide to its reactive sites. researchgate.net The map uses a color scale where different colors represent different electrostatic potential values.
Red and Orange/Yellow: These colors indicate regions of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack. For this compound, such regions would be expected around the electronegative oxygen atom of the carbonyl group and the nitrogen atom of the pyridine (B92270) ring. researchgate.netresearchgate.net
Blue: This color indicates regions of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. The hydrogen atom of the amide (N-H) group would be a primary positive region on the MEP surface. researchgate.net
Green: This color represents areas of neutral or zero potential.
An MEP analysis provides crucial information for understanding intermolecular interactions, including hydrogen bonding. researchgate.net
The three-dimensional structure of this compound is not rigid. Rotation can occur around the single bonds, particularly the C-N bond linking the benzamide (B126) and pyridine moieties. Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule and their relative energies.
By systematically rotating key dihedral angles and calculating the energy at each step using quantum chemical methods, a potential energy surface can be mapped. This surface reveals the most stable (lowest energy) conformations and the energy barriers between them. For N-aryl amides, the planarity between the aromatic rings and the amide group is a critical factor, with steric and electronic effects determining whether a cis or trans conformation is preferred. acs.orgnih.gov In similar structures, the dihedral angle between the aromatic rings can vary significantly, leading to different molecular shapes. acs.org Understanding the preferred conformation of this compound is essential as it dictates how the molecule interacts with its environment, including solvent molecules or biological receptors.
Theoretical vibrational frequency calculations using DFT can predict a molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. These theoretical spectra are invaluable for interpreting experimental spectroscopic data.
For this compound, key vibrational modes would include the N-H stretch, the C=O stretch of the amide group, and various C-C and C-N stretching modes within the aromatic rings. In related benzamide compounds, the N-H and C=O stretching frequencies are typically observed in the ranges of 3294–3524 cm⁻¹ and 1614–1692 cm⁻¹, respectively. nih.gov Comparing the calculated frequencies with experimental IR data allows for a detailed and accurate assignment of the spectral bands.
| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch | 3300-3500 | Stretching of the amide nitrogen-hydrogen bond. |
| C-H Stretch (Aromatic) | 3000-3100 | Stretching of carbon-hydrogen bonds in the phenyl and pyridine rings. |
| C-H Stretch (Methyl) | 2850-3000 | Stretching of carbon-hydrogen bonds in the methyl group. |
| C=O Stretch | 1630-1695 | Stretching of the amide carbonyl double bond. |
| C=C/C=N Stretch (Ring) | 1400-1600 | In-plane stretching vibrations of the aromatic rings. |
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity.
Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."
Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more reactive.
Electronegativity (χ): The power of an atom to attract electrons. It is calculated as -(E_LUMO + E_HOMO) / 2.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as ω = χ² / (2η).
These descriptors, once calculated via DFT, would allow for a quantitative comparison of the reactivity of this compound with other compounds.
Molecular Dynamics Simulations to Elucidate Dynamic Behavior and Interactions
While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and dynamic behavior over time. rsc.org MD simulations model the molecule as a collection of atoms held together by bonds, using classical mechanics and a set of parameters known as a force field (e.g., GAFF, CHARMM, OPLS) to define the energy of the system. rsc.orgirbbarcelona.org
For this compound, an MD simulation could:
Reveal how the molecule behaves in a solvent, showing how it tumbles, vibrates, and changes conformation.
Simulate the interactions between the molecule and a biological target, such as a protein. This can show how stably the molecule binds and whether its conformation changes upon binding. nih.gov
Provide insights into the stability of a crystal lattice by simulating the motions of molecules within the solid state. rsc.org
Simulations are typically run for nanoseconds or longer, providing a movie-like view of the molecule's behavior at the atomic level. irbbarcelona.org
Molecular Docking Studies for Theoretical Binding Affinity with Macromolecules
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) when it binds to a second molecule (a receptor, typically a protein). nih.govnih.gov This method is crucial in drug discovery for screening potential drug candidates.
The process involves:
Obtaining the 3D structures of the ligand and the receptor.
Placing the ligand in the binding site of the receptor.
Using a scoring function to evaluate thousands of possible binding poses, estimating the binding energy for each. The pose with the lowest energy score (often given in kcal/mol) is predicted to be the most stable binding mode.
A docking study of this compound against a specific protein target would identify the most likely binding pose and predict the strength of the interaction. The analysis would also detail the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov Such studies can guide the design of more potent and selective inhibitors. nih.govnih.gov
Computational Structure-Activity Relationship (QSAR) Studies (based on theoretical molecular descriptors)
Extensive searches of scientific literature and chemical databases have revealed no specific Quantitative Structure-Activity Relationship (QSAR) studies focused solely on the compound this compound. While the principles of QSAR are widely applied to classes of compounds that include benzamides and pyridinyl derivatives for various applications such as drug design and herbicide development, dedicated research detailing the theoretical molecular descriptors and corresponding activity relationships for this particular molecule is not publicly available.
QSAR models are mathematical representations that correlate the structural or property descriptors of a set of compounds with their biological activity. These studies are instrumental in predicting the activity of new molecules and guiding the synthesis of more potent or selective analogues. The development of a QSAR model for a series of compounds typically involves the following steps:
Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is chosen.
Molecular Descriptor Calculation: A wide range of theoretical molecular descriptors are calculated for each compound in the series. These can include constitutional, topological, geometrical, and electronic descriptors.
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that links the descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
Although no specific QSAR data exists for this compound, it is possible to theorize on the types of molecular descriptors that would be relevant for such a study, based on research on analogous compounds.
Hypothetical Molecular Descriptors for QSAR Analysis of this compound and its Analogs:
| Descriptor Class | Specific Descriptor Example | Potential Influence on Activity |
| Constitutional | Molecular Weight | Can influence transport and binding. |
| Number of Rotatable Bonds | Affects conformational flexibility and binding entropy. | |
| Topological | Kier & Hall Connectivity Indices | Describe the branching and complexity of the molecular skeleton. |
| Balaban Index | Relates to the size and shape of the molecule. | |
| Geometrical | 3D-Wiener Index | Encodes information about the 3D structure of the molecule. |
| Molecular Surface Area | Influences solubility and interactions with a receptor. | |
| Electronic | Dipole Moment | Relates to the overall polarity of the molecule and its interactions. |
| Highest Occupied Molecular Orbital (HOMO) Energy | Associated with the molecule's ability to donate electrons. | |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Associated with the molecule's ability to accept electrons. | |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | A measure of lipophilicity, crucial for membrane permeability. |
| Molar Refractivity | Relates to the volume and polarizability of the molecule. |
Without a specific biological activity to correlate with, any discussion of detailed research findings remains speculative. The development of a robust QSAR model for this compound would necessitate the synthesis and biological evaluation of a series of its derivatives to generate the necessary activity data. Subsequently, the calculation of molecular descriptors and the application of statistical modeling could elucidate the key structural features that govern its activity, paving the way for the rational design of new, potentially more effective compounds.
Structure Function Relationships and Molecular Mechanisms in Vitro
Investigation of Enzyme Modulation and Inhibition Mechanisms (in vitro)
While direct enzymatic inhibition data for N-(4-methyl-2-pyridinyl)benzamide is not readily found in published literature, the N-pyridinylbenzamide scaffold is a recognized pharmacophore in the design of enzyme inhibitors, particularly for protein kinases.
Research into derivatives of 4-methyl-3-(pyridin-2-ylamino)benzamide has identified them as inhibitors of the c-Abl tyrosine kinase. nih.gov In these studies, the pyridin-2-ylamino benzamide (B126) core structure is crucial for binding to the kinase domain. Although this data pertains to a derivative, it suggests that the this compound structure could serve as a foundational element for enzyme-inhibiting compounds. The general class of benzamides has been investigated for a wide range of enzyme inhibitory activities, including against urease and papain-like cysteine proteases (PLpro). nih.govresearchgate.net
Studies on Receptor Binding Interactions (in vitro)
The interaction of N-pyridinylbenzamide derivatives with various receptors has been explored to assess their potential as modulators of cell signaling. For instance, radioiodinated benzamides have been synthesized and evaluated for their binding affinity to sigma-1 and sigma-2 receptors, which are implicated in various neurological and oncological processes.
Specifically, a study on N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide (P[125I]MBA) demonstrated binding to sigma receptor sites in both guinea pig brain membranes and human ductal breast carcinoma cells (T47D). While this compound has a more complex structure than this compound, the benzamide moiety is a key component contributing to this interaction. The study highlights the potential for benzamide derivatives to act as receptor ligands.
Mechanistic Elucidation of Intracellular Pathway Perturbations (in vitro, non-therapeutic focus)
Research into the broader class of N-pyridinylbenzamides and related compounds has provided some insights into their potential to perturb intracellular signaling pathways. For instance, a series of novel (E)-N-phenyl-4-(pyridine-acylhydrazone) benzamide derivatives were found to induce apoptosis in cancer cell lines by promoting the release of mitochondrial reactive oxygen species (ROS), which in turn inhibits cell proliferation. nih.gov These compounds were also observed to arrest the cell cycle at the G0/G1 phase. nih.gov
Furthermore, the design and synthesis of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, which share structural similarities with N-pyridinylbenzamides, have been pursued to develop inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. nih.gov Some of these derivatives have shown inhibitory activity against both wild-type and mutant forms of EGFR. nih.gov These findings suggest that the N-pyridinylbenzamide scaffold could potentially be adapted to influence key cellular pathways, although direct evidence for this compound is currently lacking.
Coordination Chemistry and Metal Ion Interactions
Chelation Properties and Ligand Behavior of the N-(4-methyl-2-pyridinyl)benzamide Scaffold
The this compound molecule possesses two primary sites for coordination with metal ions: the nitrogen atom of the pyridine (B92270) ring and the oxygen or nitrogen atom of the amide group. This arrangement allows it to act as a bidentate ligand, forming a stable chelate ring with a metal center. The presence of the methyl group on the pyridine ring can influence the ligand's steric and electronic properties, potentially affecting the stability and geometry of the resulting metal complexes.
The behavior of similar pyridine and benzamide-containing ligands has been studied, providing insight into the expected properties of this compound. For instance, related pyridine amide ligands have been shown to coordinate with transition metals through the pyridine nitrogen and the amide oxygen. mdpi.com In some cases, the amide nitrogen can also participate in coordination, particularly after deprotonation. The versatility of the amide group, combined with the pyridinyl nitrogen, makes this scaffold a promising candidate for the formation of a variety of coordination compounds.
Synthesis and Characterization of Transition Metal Complexes
The synthesis of transition metal complexes with ligands analogous to this compound is typically achieved by reacting the ligand with a metal salt in a suitable solvent, often with the application of heat. mdpi.comresearchgate.net For example, complexes of copper(II) and zinc(II) with a related sulfonamide ligand were synthesized by complexing the ditosylated 2-aminopyridine (B139424) with the respective metal ions. researchgate.net Similarly, copper(II) complexes with various pyridine and pyrazine (B50134) amides have been prepared, demonstrating the general applicability of this synthetic approach. mdpi.com
Characterization of these complexes involves a suite of analytical techniques. Elemental analysis is used to determine the stoichiometry of the metal-ligand complex. researchgate.netnih.gov Molar conductance measurements in solvents like DMF can indicate whether the complexes are electrolytes or non-electrolytes. researchgate.netacs.org
| Technique | Information Obtained | Example from Analogous Systems |
| Elemental Analysis | Determines the ratio of metal to ligand in the complex. | Confirmed 1:1:1 stoichiometry for CETZ:Phen:metal complexes. acs.org |
| Molar Conductance | Indicates the electrolytic nature of the complexes in solution. | Low values for Cu(II) and Zn(II) complexes of a sulfonamide ligand suggested a non-electrolytic nature. researchgate.net |
| Magnetic Susceptibility | Provides information about the electronic structure and oxidation state of the metal ion. | Used to characterize various transition metal complexes. mdpi.com |
Spectroscopic and Structural Analysis of Metal-Ligand Coordination Compounds
Spectroscopic methods are crucial for elucidating the coordination mode of the ligand and the geometry of the metal center.
Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the ligand upon coordination provide direct evidence of metal-ligand bond formation. A shift in the C=N stretching frequency of the pyridine ring and the C=O stretching frequency of the amide group are indicative of their involvement in coordination. For a related sulfonamide ligand, a shift in the azomethine absorption band in the complexes compared to the free ligand was observed. researchgate.net
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide information about the d-d transitions of the metal ion and charge transfer bands, which are characteristic of the coordination environment. For instance, zinc(II) and copper(II) complexes of a related ligand showed bands assigned to ligand-to-metal charge transfer (LMCT) and d-d electronic transitions. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not always applicable for paramagnetic complexes, NMR can be very informative for diamagnetic complexes, showing changes in the chemical shifts of the ligand's protons and carbons upon coordination.
| Spectroscopic Technique | Key Observables | Interpretation |
| Infrared (IR) | Shift in ν(C=N) and ν(C=O) bands | Indicates coordination of pyridine nitrogen and amide oxygen. |
| UV-Visible | d-d transition bands, Ligand-to-Metal Charge Transfer (LMCT) bands | Provides information on the geometry and electronic structure of the metal center. |
| X-ray Crystallography | Bond lengths, bond angles, coordination number, geometry | Determines the precise three-dimensional structure of the complex. |
Theoretical Studies of Metal-Ligand Binding Modes and Stability
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the nature of metal-ligand interactions and predicting the stability of different coordination modes. nih.gov These studies can complement experimental data by providing insights into the electronic structure, bonding, and energetics of the complexes.
Theoretical calculations can be used to:
Optimize the geometry of the metal complexes and compare them with experimental structures.
Calculate the binding energies to assess the stability of the complexes.
Analyze the molecular orbitals to understand the nature of the metal-ligand bonding, including the contributions of sigma-donation and pi-backbonding.
Simulate spectroscopic properties, such as IR and UV-Vis spectra, to aid in the interpretation of experimental data.
Advanced Applications in Chemical Biology and Materials Science
Utilization as Chemical Probes for Fundamental Biological Research
While direct studies on N-(4-methyl-2-pyridinyl)benzamide as a chemical probe are not extensively documented, the broader class of benzamide (B126) and pyridinyl-containing molecules has shown significant potential in biological research. These compounds are often investigated for their interactions with various biological targets. For instance, related benzamide derivatives have been developed as potent and selective antagonists for receptors like the 5-HT1A receptor, which is crucial in neuroscience research.
One such example is p-DMPPF, or 4-(2-hydroxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-fluorobenzamido]ethyl]piperazine, which has been characterized as a potent 5-HT1A antagonist. nih.gov Its high selectivity makes it a valuable tool for studying the physiological and pathological roles of this receptor. nih.gov Similarly, other complex benzamide derivatives have been explored as inhibitors of bacterial enzymes like phosphopantetheinyl transferase, highlighting the potential for this chemical class to yield antibacterial agents.
Although this compound itself is noted as a compound available for early discovery researchers, extensive analytical data on its biological activity is not widely available. sigmaaldrich.com However, the established biological activity of structurally similar compounds suggests that it could serve as a scaffold for the development of novel chemical probes to investigate fundamental biological processes. The synthesis of various substituted benzamides linked to pyridine (B92270) and other heterocycles is an active area of research for discovering new pesticidal and fungicidal agents. nih.govmdpi.com
Role in Crystal Engineering and the Design of Supramolecular Materials
The arrangement of molecules in the solid state, governed by intermolecular interactions, is the central focus of crystal engineering. The structure of this compound, with its hydrogen bond donors (N-H) and acceptors (C=O and pyridinyl nitrogen), as well as aromatic rings capable of π-π stacking, makes it an excellent candidate for forming predictable supramolecular architectures.
While the specific crystal structure of this compound is not detailed in the available literature, studies on closely related analogues provide significant insights. For example, the crystal structure of 4-methyl-N-(2-methylphenyl)benzamide reveals how intermolecular N—H⋯O hydrogen bonds link the molecules into chains. nih.gov In this particular structure, the asymmetric unit contains two independent molecules with different dihedral angles between their aromatic rings. nih.gov
| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Ref. |
| 4-methyl-N-(2-methylphenyl)benzamide | Triclinic | P-1 | N—H⋯O hydrogen bonds | nih.gov |
Application as a Precursor in Complex Organic Synthesis
This compound can serve as a valuable precursor in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The amide bond and the pyridine ring are common motifs in biologically active compounds.
A key synthetic route to N-(pyridin-2-yl)-benzamides involves the amidation reaction between a 2-aminopyridine (B139424) derivative and a suitable benzoyl source. Specifically, the synthesis of N-(pyridin-2-yl)-benzamides has been achieved through the reaction of 2-aminopyridine and trans-β-nitrostyrene using a bimetallic metal-organic framework (Fe2Ni-BDC) as a heterogeneous catalyst. mdpi.com In this context, 4-methyl-2-aminopyridine, a direct precursor to this compound, has been used as a substrate, demonstrating the feasibility of incorporating this specific methyl-pyridinyl moiety into larger molecular frameworks. mdpi.com The reaction between 4-methyl-2-aminopyridine and trans-β-nitrostyrene yielded the corresponding N-(4-methyl-pyridin-2-yl)-benzamide. mdpi.com
Furthermore, palladium-catalyzed carbonylation reactions of aryl 1,2,3-benzotriazin-4(3H)-ones have been shown to be tolerant of pyridyl-containing substrates, providing a pathway to N-substituted phthalimides. acs.org This highlights the utility of pyridinyl-amides as building blocks in modern synthetic methodologies. The ability to use compounds like this compound in such transformations opens up avenues for creating diverse molecular libraries for drug discovery and materials science.
Development of Hybrid Mesoporous Materials Incorporating the Compound
Hybrid organic-inorganic materials, particularly those with mesoporous structures, are of great interest due to their high surface area and potential applications in catalysis, sensing, and adsorption. The functionalization of inorganic scaffolds, such as silica (B1680970), with organic molecules like this compound can impart specific chemical properties to the material.
A study has detailed the synthesis of a hybrid mesoporous material where a thiourea (B124793) analogue of the target compound, specifically 4-methyl-N-[(2-pyridine-2-yl-ethyl)carbamothioyl]benzamide, was covalently bonded to silica derived from rice husk. aip.org This new heterogeneous catalyst, labeled RHACP2, was found to be an amorphous, mesoporous solid composed of agglomerated spherical nanoparticles. aip.org The material exhibited a type-IV nitrogen adsorption-desorption isotherm, which is characteristic of mesoporous materials. aip.org
The successful synthesis of this hybrid material demonstrates the potential for incorporating this compound and its derivatives into inorganic matrices. Such functionalization can create tailored materials for specific applications. For example, the presence of the pyridinyl and benzamide groups could provide active sites for catalysis or specific binding sites for the selective adsorption of metal ions or organic pollutants.
| Material | Organic Component | Inorganic Support | Key Features | Ref. |
| RHACP2 | 4-methyl-N-[(2-pyridine-2-yl-ethyl)carbamothioyl]benzamide | Rice Husk Silica (SiO2) | Amorphous, mesoporous, spherical nanoparticles, Type-IV isotherm | aip.org |
Future Research Directions and Emerging Avenues
Development of Novel and Sustainable Synthetic Methodologies for Pyridinyl Benzamides
The synthesis of pyridinyl benzamides, including N-(4-methyl-2-pyridinyl)benzamide, traditionally relies on established amidation reactions. However, future research is increasingly focused on developing more sustainable and efficient synthetic routes. Key areas of development include the use of greener solvents, alternative energy sources, and catalytic systems that minimize waste and improve atom economy.
One promising approach involves the use of mechanochemistry, where mechanical force, rather than bulk heating, is used to drive chemical reactions. This solvent-free or low-solvent method can lead to higher yields, shorter reaction times, and reduced environmental impact. Another avenue is the exploration of biocatalysis, employing enzymes to catalyze the amidation reaction with high selectivity and under mild conditions.
Furthermore, the development of novel catalytic systems based on earth-abundant metals is a critical goal. These catalysts would replace precious metal catalysts often used in cross-coupling reactions for the synthesis of benzamide (B126) precursors, thereby reducing costs and environmental concerns.
Table 1: Comparison of Synthetic Methodologies for Pyridinyl Benzamides
| Methodology | Advantages | Disadvantages | Research Focus |
| Conventional Synthesis | Well-established, reliable | High temperatures, use of hazardous solvents, stoichiometric reagents | Optimization of existing protocols |
| Mechanochemistry | Solvent-free/low-solvent, shorter reaction times, high yields | Scalability challenges, specialized equipment | Exploration of new reactive milling techniques |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign | Limited enzyme stability and substrate scope | Enzyme engineering and immobilization |
| Earth-Abundant Metal Catalysis | Low cost, reduced environmental impact | Lower catalytic activity compared to precious metals | Development of more efficient and robust catalysts |
Application of Advanced Characterization Techniques
The characterization of this compound and its potential supramolecular assemblies can be significantly enhanced by the application of advanced analytical techniques. While standard methods like NMR and X-ray crystallography provide valuable structural information, emerging techniques can offer deeper insights into the compound's behavior in different environments.
Cryo-electron microscopy (Cryo-EM), a technique traditionally used for large biomolecules, is finding new applications in the study of smaller organic molecules and their self-assembled structures. For this compound, Cryo-EM could be instrumental in visualizing the morphology of any aggregates or crystalline forms that are not amenable to single-crystal X-ray diffraction. This would provide unprecedented detail on intermolecular interactions and packing arrangements.
Other advanced techniques such as solid-state NMR (ssNMR) can probe the local environment of atoms in the solid state, offering complementary information to diffraction methods. Additionally, advanced mass spectrometry techniques, like ion mobility-mass spectrometry, can provide information on the shape and size of gas-phase ions of the compound, which can be correlated with its solution-phase behavior.
Integrated Experimental and Computational Approaches for Comprehensive Mechanistic Discovery
A synergistic approach that combines experimental studies with computational modeling is crucial for a comprehensive understanding of the reaction mechanisms involving this compound. Density Functional Theory (DFT) calculations, for example, can be used to model reaction pathways, predict transition state geometries, and calculate activation energies for its synthesis.
This integrated approach can elucidate the role of catalysts, solvents, and substituents on the reaction kinetics and thermodynamics. For instance, computational screening of different catalysts could guide experimental efforts towards the most promising candidates for sustainable synthesis.
Furthermore, molecular dynamics (MD) simulations can be employed to study the conformational dynamics of the molecule and its interactions with solvents or other molecules. This can provide insights into its self-assembly behavior and the formation of supramolecular structures.
Table 2: Integrated Approaches for Mechanistic Study
| Technique | Information Provided | Application to this compound |
| Density Functional Theory (DFT) | Reaction pathways, transition states, activation energies | Elucidating the mechanism of its synthesis and reactivity |
| Molecular Dynamics (MD) Simulations | Conformational dynamics, intermolecular interactions | Predicting self-assembly behavior and solvent effects |
| Kinetic Studies (e.g., stopped-flow) | Reaction rates, rate laws | Validating computational models of reaction mechanisms |
| In-situ Spectroscopy (e.g., ReactIR) | Identification of reaction intermediates | Monitoring the formation and consumption of species during synthesis |
Exploration of the this compound Scaffold in Emerging Chemical Spaces
The this compound scaffold represents a versatile building block for the exploration of new chemical spaces. By systematically modifying the substituents on both the pyridine (B92270) and benzene (B151609) rings, a diverse library of analogs can be generated. This exploration can be guided by computational methods to predict the properties of the designed molecules.
One area of interest is the synthesis of derivatives with tailored electronic properties for applications in organic electronics. For example, the introduction of electron-donating or electron-withdrawing groups could modulate the HOMO-LUMO gap of the molecule, making it suitable for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Another emerging area is the use of this scaffold in the development of chemical probes for biological systems. By attaching a fluorescent tag or a reactive group, derivatives of this compound could be designed to selectively interact with specific biomolecules, enabling their visualization and study.
Design of Responsive or Functional Materials Based on the Compound's Molecular Architecture
The molecular architecture of this compound, with its hydrogen bond donor and acceptor sites, makes it an excellent candidate for the design of responsive or functional materials. These "smart" materials can change their properties in response to external stimuli such as light, heat, pH, or the presence of specific analytes.
For instance, by incorporating photo-responsive moieties, it may be possible to create materials that undergo reversible changes in their structure or properties upon irradiation with light. This could have applications in areas such as optical data storage or controlled release systems.
Furthermore, the ability of the benzamide group to form strong hydrogen bonds can be exploited to construct supramolecular polymers and gels. These materials could exhibit stimuli-responsive behavior, for example, transitioning from a solution to a gel in response to a change in temperature or pH. The specific interactions of the pyridinyl nitrogen could also be leveraged for the selective binding of metal ions, leading to the development of new sensors or extraction materials.
Q & A
Q. What are the common synthetic routes for N-(4-methyl-2-pyridinyl)benzamide, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves coupling a pyridine derivative with a benzoyl chloride under reflux conditions. For example:
- Step 1 : React 4-methyl-2-aminopyridine with benzoyl chloride in pyridine (reflux, 4 hours) to form the benzamide backbone .
- Step 2 : Purify via recrystallization or column chromatography.
Optimization includes adjusting solvent polarity (e.g., pyridine vs. dichloromethane), temperature, and stoichiometry. Evidence from analogous compounds shows that prolonged reflux in pyridine improves yields by facilitating acylation .
Q. How is this compound characterized structurally?
Methodological Answer: Key techniques include:
- Single-crystal X-ray diffraction (SC-XRD) : Resolve bond lengths and angles (e.g., C=O: ~1.22 Å, C-N: ~1.34 Å). Use SHELX software for refinement .
- NMR spectroscopy : Confirm aromatic proton environments (e.g., pyridine protons at δ 7.5–8.5 ppm, benzamide protons at δ 7.0–7.8 ppm) .
- Mass spectrometry : Validate molecular weight (e.g., [M+H]<sup>+</sup> at m/z 241.1).
Q. What preliminary biological assays are relevant for evaluating bioactivity?
Methodological Answer:
- Enzyme inhibition : Screen against targets like HDACs (histone deacetylases) using fluorometric assays. For benzamide derivatives, IC50 values in the nM–μM range are common .
- Antimicrobial testing : Use microdilution assays (e.g., MIC against S. aureus or E. coli) .
Advanced Research Questions
Q. How do crystallographic challenges (e.g., twinning, disorder) affect structural refinement of this compound derivatives?
Methodological Answer:
- Twinning : Use SHELXL’s TWIN/BASF commands to refine twin laws. For example, a 180° rotation about the c-axis in monoclinic systems .
- Disordered solvent : Apply SQUEEZE (PLATON) to model electron density in voids .
- Validation : Cross-check with Rint (<5%) and Hirshfeld surface analysis to resolve ambiguities .
Q. How can structure-activity relationships (SAR) be analyzed for pyridinylbenzamide derivatives?
Methodological Answer:
- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF3) at the benzamide para-position to enhance HDAC inhibition (ΔpIC50 ≈ 1.5 log units) .
- Pharmacophore mapping : Use docking studies (e.g., AutoDock Vina) to identify key interactions (e.g., Zn<sup>2+</sup> coordination in HDAC active sites) .
Q. How can contradictory data in biological assays (e.g., inconsistent IC50 values) be resolved?
Methodological Answer:
- Assay validation : Ensure consistent protocols (e.g., ATP concentration in kinase assays).
- Data normalization : Use internal controls (e.g., staurosporine for cytotoxicity) and statistical tools (e.g., Grubbs’ test for outliers) .
- Orthogonal assays : Confirm HDAC inhibition via Western blot (acetyl-H3 levels) alongside enzymatic assays .
Q. What strategies improve synthetic yields in multi-step routes to this compound analogs?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
